molecular formula C11H10N2O3 B1270369 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid CAS No. 60297-63-4

3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid

Cat. No. B1270369
CAS RN: 60297-63-4
M. Wt: 218.21 g/mol
InChI Key: ZAHMVJOIEBCBPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid, often involves multi-component condensation reactions. These processes can include the reaction of aldehydes, ketones, or similar carbonyl compounds with hydrazines or other nitrogen-containing reactants under catalytic or acid/base conditions to form the pyrazole ring. For example, the synthesis of related pyrazole compounds has been achieved through one-pot, four-component reactions involving condensation processes that yield high-purity products in environmentally friendly conditions such as ionic liquids (Xiao, Lei, & Hu, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms. X-ray crystallography and spectral analysis are commonly used to determine the precise structure and conformation of these molecules. These studies reveal the arrangement of atoms within the molecule and how this influences its chemical behavior and interactions with other molecules. For instance, structural elucidation and Hirshfeld surface analysis provide insights into the molecular surface interactions and stability of the crystal structure (Naveen et al., 2018).

Scientific Research Applications

Role in Synthesis of Anticancer Agents

Knoevenagel condensation is a crucial reaction in the generation of biologically active molecules, including anticancer agents. This reaction, applied to various pharmacophoric aldehydes and active methylenes, including pyrazole derivatives, has led to the development of compounds with significant anticancer activity. These compounds often exhibit their therapeutic potential by targeting various cancer-related biomolecules such as DNA, microtubules, and enzymes like Topo-I/II and kinases. The study by Tokala, Bora, and Shankaraiah (2022) highlights the importance of Knoevenagel condensation in drug discovery, indicating the potential of 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid in synthesizing new anticancer molecules (Tokala, Bora, & Shankaraiah, 2022).

Application in Green Chemistry

The synthesis of 5,5′-Methylene-bis(benzotriazole), as discussed by Gu et al. (2009), represents the application of green chemistry principles in creating valuable chemical intermediates. While this specific study does not directly involve 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid, it exemplifies the type of environmentally friendly synthesis routes that could potentially be applied to this compound, making it relevant for the development of sustainable chemical processes (Gu, Yu, Zhang, & Xu, 2009).

Involvement in Physiologically-Based Pharmacokinetic Analysis

The physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid by Hoffman and Hanneman (2017) provides insights into the metabolism and toxicokinetics of benzoic acid derivatives, which could be relevant for understanding the biological implications of 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. This study emphasizes the importance of considering species-specific metabolic pathways and the potential impact on dietary exposures, which could be pertinent for assessing the safety and efficacy of pharmaceuticals based on this compound (Hoffman & Hanneman, 2017).

Safety And Hazards

The compound has been classified as an irritant, with hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and washing thoroughly after handling .

properties

IUPAC Name

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-5-10(14)13(12-7)9-4-2-3-8(6-9)11(15)16/h2-4,6H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHMVJOIEBCBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354270
Record name 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid

CAS RN

60297-63-4
Record name 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60297-63-4
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